
2-Aminoethenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethanethiol, also known as cysteamine, is an organosulfur compound with the chemical formula HSCH₂CH₂NH₂. This compound is characterized by the presence of both an amine and a thiol functional group. It is a white, water-soluble solid that is often used in its hydrochloride salt form due to its instability in free base form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminoethanethiol can be synthesized through the reaction of ethyleneimine with hydrogen sulfide. The reaction proceeds as follows:
NHCH2CH2+H2S→HSCH2CH2NH2
This method involves the use of ethyleneimine, which reacts with hydrogen sulfide under controlled conditions to yield 2-aminoethanethiol .
Industrial Production Methods: In industrial settings, 2-aminoethanethiol is often produced as its hydrochloride salt, which is more stable and easier to handle. The production process involves the reaction of ethyleneimine with hydrogen sulfide, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminoethanethiol undergoes various chemical reactions, including:
Oxidation: In the presence of air, 2-aminoethanethiol readily oxidizes to form the corresponding disulfide, cystamine.
Reduction: It can be reduced back to its thiol form from the disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxidizing agents.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cystamine (disulfide form).
Reduction: 2-Aminoethanethiol (thiol form).
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
2-Aminoethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a radioprotective agent and is involved in the synthesis of coenzyme A.
Medicine: Used in the treatment of cystinosis, a lysosomal storage disease. It helps in reducing the accumulation of cystine in cells.
Industry: Employed in the modification of reverse osmosis membranes to enhance fouling resistance
Mécanisme D'action
2-Aminoethanethiol exerts its effects primarily through its thiol group, which can interact with various molecular targets. In the treatment of cystinosis, it forms a mixed disulfide with cystine, facilitating its transport out of lysosomes. This reduces the accumulation of cystine in cells, thereby alleviating the symptoms of the disease .
Comparaison Avec Des Composés Similaires
Cysteine: An amino acid with a similar thiol group but with an additional carboxyl group.
Cystamine: The disulfide form of 2-aminoethanethiol.
Mercaptoethylamine: Another aminothiol with similar properties.
Uniqueness: 2-Aminoethanethiol is unique due to its dual functional groups (amine and thiol), which allow it to participate in a wide range of chemical reactions. Its ability to form stable hydrochloride salts also makes it more versatile in industrial applications compared to similar compounds .
Propriétés
Formule moléculaire |
C2H5NS |
|---|---|
Poids moléculaire |
75.14 g/mol |
Nom IUPAC |
(E)-2-aminoethenethiol |
InChI |
InChI=1S/C2H5NS/c3-1-2-4/h1-2,4H,3H2/b2-1+ |
Clé InChI |
JLZMZFJVTNYDOT-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/S)\N |
SMILES canonique |
C(=CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


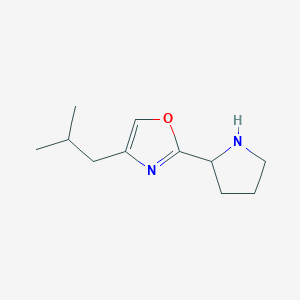
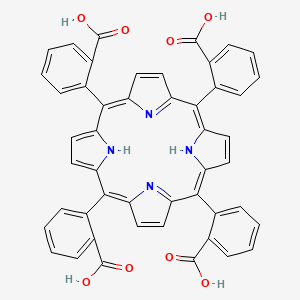
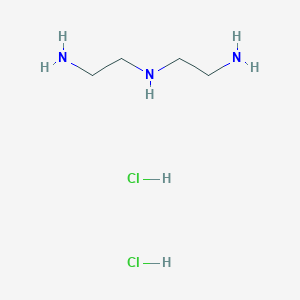
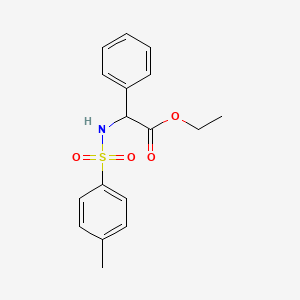
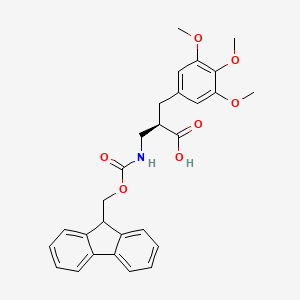
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)
![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
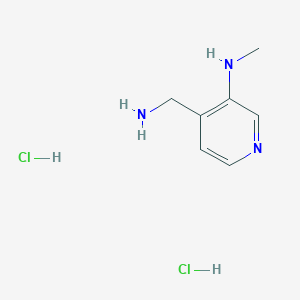

![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)

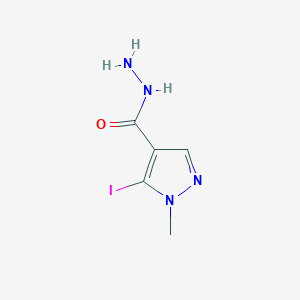

![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)
